4-Methanesulfonylpiperazin-1-amine

Descripción general

Descripción

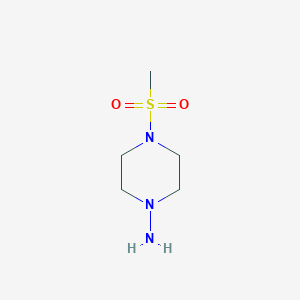

4-Methanesulfonylpiperazin-1-amine is a chemical compound with the molecular formula C5H13N3O2S and a molecular weight of 179.24 g/mol . It is characterized by the presence of a piperazine ring substituted with a methanesulfonyl group and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylpiperazin-1-amine typically involves the reaction of piperazine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperazine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Methanesulfonylpiperazin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of methyl-substituted piperazine.

Substitution: Formation of N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methanesulfonylpiperazin-1-amine has the chemical formula and is characterized by a piperazine ring substituted with a methanesulfonyl group. This structural feature contributes to its biological activity, particularly in inhibiting specific biochemical pathways.

Cancer Treatment

One of the most significant applications of this compound lies in its role as a therapeutic agent for cancer treatment. Research indicates that compounds incorporating this structure can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in various cancers, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Ovarian Cancer

Studies have shown that derivatives of this compound exhibit potent anti-cancer activity, with some achieving IC50 values in the nanomolar range against tumor cell lines such as human rhabdomyosarcoma and glioma cells .

Drug Development

This compound serves as a scaffold in drug design, particularly for developing inhibitors targeting specific kinases involved in cancer progression. The ability to modify the piperazine ring allows for the synthesis of various analogs with enhanced potency and selectivity .

Case Study 1: Inhibition of PI3K Pathway

A study focused on the synthesis of novel compounds based on this compound demonstrated their effectiveness in inhibiting the PI3K pathway. The results showed significant growth inhibition in xenograft models of human glioma, highlighting the potential for these compounds in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

Another research effort synthesized multiple derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the methanesulfonyl group could enhance solubility and bioavailability, critical factors for oral drug formulations .

Data Table: Summary of Biological Activities

| Compound Derivative | IC50 (nM) | Target Disease | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | Glioma | PI3K inhibition |

| Compound B | 25 | Breast Cancer | Apoptosis induction |

| Compound C | 5 | Prostate Cancer | Cell cycle arrest |

| Compound D | 15 | Lung Cancer | Inhibition of metastasis |

Mecanismo De Acción

The mechanism of action of 4-Methanesulfonylpiperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpiperazine: Lacks the methanesulfonyl group, resulting in different chemical reactivity.

4-Sulfamoylpiperazine: Contains a sulfamoyl group instead of a methanesulfonyl group, leading to different biological activities.

1-Methylpiperazine: Substituted at the nitrogen atom, affecting its chemical and biological properties.

Uniqueness

4-Methanesulfonylpiperazin-1-amine is unique due to the presence of both a methanesulfonyl group and an amine group on the piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Actividad Biológica

4-Methanesulfonylpiperazin-1-amine is a sulfonamide compound with the molecular formula CHNOS and a molecular weight of 179.24 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein targets.

The synthesis of this compound typically involves the reaction of piperazine with methanesulfonyl chloride under basic conditions, such as using triethylamine or sodium hydroxide. This method ensures the formation of the target compound while neutralizing byproducts like hydrochloric acid.

Reaction Scheme

The general reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate enzyme activity and influence various biological processes, making it a valuable compound for drug development.

Enzyme Inhibition

Research indicates that this compound may serve as a competitive antagonist of p-aminobenzoic acid (PABA), which is crucial in bacterial folate synthesis. This property suggests potential applications in antimicrobial therapies .

Antimicrobial Properties

Studies have explored the compound's efficacy against various pathogens, including its role as an antimicrobial agent. Its structural similarities to known sulfonamides enhance its potential for inhibiting bacterial growth by interfering with folate metabolism .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antituberculosis Activity : A study highlighted its role in targeting Mycobacterium tuberculosis, where it showed promise as a part of combination therapies aimed at overcoming drug resistance .

- Cancer Research : The compound has been evaluated for its potential anticancer properties, particularly in inhibiting pathways associated with cell proliferation and survival in malignant cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazine | Lacks methanesulfonyl group | Different reactivity; lower antibacterial activity |

| 4-Sulfamoylpiperazine | Contains sulfamoyl group | Similar mechanism; broader spectrum against bacteria |

| 1-Methylpiperazine | Substituted at nitrogen atom | Altered pharmacokinetics and receptor binding |

Propiedades

IUPAC Name |

4-methylsulfonylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDTPMJNKGMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607420 | |

| Record name | 4-(Methanesulfonyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78484-45-4 | |

| Record name | 4-(Methanesulfonyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.